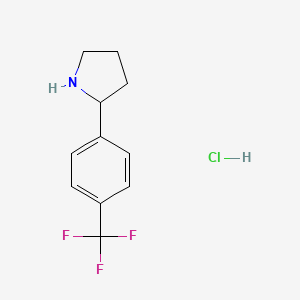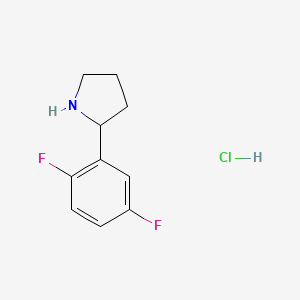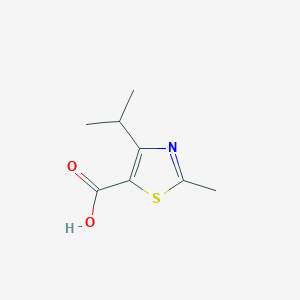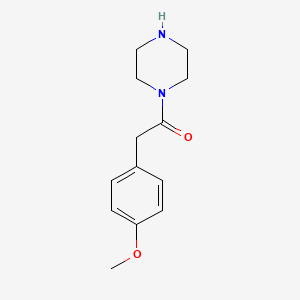
tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate” is a chemical compound with the empirical formula C9H16BrNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(OC(N1CC(C1)CBr)=O)C . The InChI code for this compound is 1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 250.14 . The compound has a melting point of 38.0 to 42.0 °C and a flash point of 124 °C .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Tert-Butyl 3-(bromomethylene)azetidine-1-carboxylate serves as a pivotal intermediate in the synthesis of novel azetidine-based compounds. Researchers have developed methods for synthesizing alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates, involving amination, bromination, and cyclization processes. These compounds are of interest for their potential biological applications and as components in foldamers, which are oligomers with a well-defined secondary structure. The bromo-substituted carbon center in these molecules is particularly useful for further functionalization, allowing for the creation of a broad range of conformationally constrained aziridine and azetidine derivatives (Žukauskaitė et al., 2011).
Medicinal Chemistry and Drug Design
Protected 3-haloazetidines, including this compound, are utilized as versatile building blocks in medicinal chemistry. They enable the synthesis of high-value azetidine-3-carboxylic acid derivatives, which are increasingly important in the development of new pharmaceutical compounds. An example is the gram-scale preparation of these intermediates through a strain-release reaction, demonstrating their significance in the creation of novel therapeutic agents (Ji et al., 2018).
Antimicrobial Applications
Research into the antimicrobial properties of azetidine derivatives has led to the synthesis and characterization of new compounds with potential antibacterial activity. For instance, the reaction of certain bromophenyl methyl cyanides with ethylchloroformate and subsequent reactions result in azetidine compounds that have been screened for antimicrobial activity. This highlights the application of this compound in generating new antimicrobial agents (Doraswamy & Ramana, 2013).
Peptide and Protein Research
Azetidine-2-carboxylic acid analogs, synthesized from this compound, serve as tools in peptide and protein research. These compounds, with various side chains, are synthesized to study the influence of conformation on peptide activity, offering insights into the structural requirements for biological activity. This research contributes to a deeper understanding of how peptide structure affects function and how these insights can be applied to design more effective peptide-based drugs (Sajjadi & Lubell, 2008).
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Propiedades
IUPAC Name |
tert-butyl 3-(bromomethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTNGSPSWISNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CBr)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



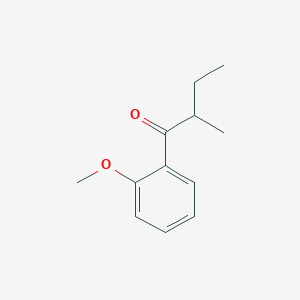
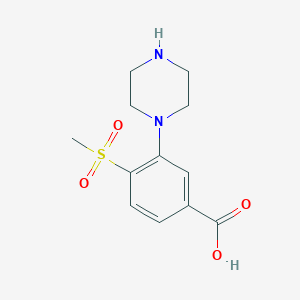

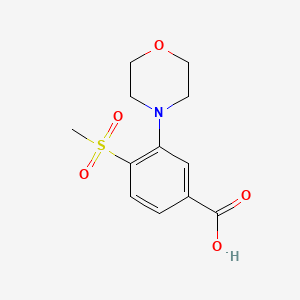
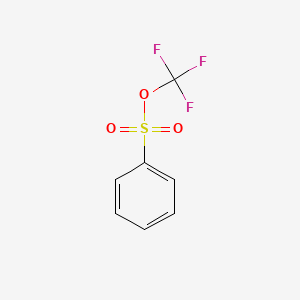
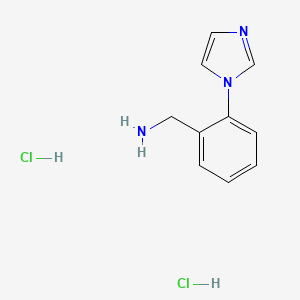
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)
![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)

